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Compound of Interest

Compound Name: 2,3-Dimethylmorpholine

CAS No.: 52047-12-8

Cat. No.: B2735255 Get Quote

Executive Summary: The "Vicinal vs. Distal"
Divergence
In the optimization of morpholine scaffolds for drug discovery and industrial application, the

positioning of methyl substituents dictates the molecule's stereoelectronic profile.[1] The core

distinction between 2,3-dimethylmorpholine (2,3-DMM) and 2,6-dimethylmorpholine (2,6-

DMM) lies in the vicinal (2,3) versus distal (2,6) arrangement of the methyl groups.[2]

While 2,6-DMM is a commoditized, thermodynamically stable solvent and linker often used to

modulate lipophilicity, 2,3-DMM is a specialized chiral building block.[1][3] Its C3-methyl group,

located

to the nitrogen, introduces significant steric pressure on the amine center, drastically altering
nucleophilicity and receptor binding kinetics compared to the remote substitution in the 2,6-
isomer.

Part 1: Structural & Stereochemical Analysis[1]
To understand the reactivity differences, we must first establish the topology of the isomers

based on standard morpholine numbering (Oxygen = 1, Nitrogen = 4).[1]
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2,6-Dimethylmorpholine (Distal): The methyl groups flank the oxygen atom (positions 2 and

6).[1][2][3] The nitrogen atom (position 4) is remote from the substituents.[1][2] This molecule

possesses a plane of symmetry in its cis form.[1][3]

2,3-Dimethylmorpholine (Vicinal): The methyl groups are on adjacent carbons (positions 2

and 3).[1][2][3] Crucially, the C3-methyl is directly adjacent to the nitrogen.[1][3] This creates

a chiral environment immediately surrounding the reactive amine center.[1][3]

Stereochemical Hierarchy[1]
The commercial utility of these isomers is governed by their stereochemistry:

2,6-DMM (Cis/Trans):

Cis-isomer: The methyl groups are diequatorial in the chair conformation.[1][3] This is the

thermodynamically dominant form (typically >70% in commercial mixtures) and is a meso

compound (achiral).[1][2][3]

Trans-isomer: One methyl is axial, the other equatorial.[1][3] It exists as a racemic pair of

enantiomers.[1][3]

2,3-DMM (Chiral):

Because the substitution is asymmetric, 2,3-DMM exists as two pairs of enantiomers (four

stereoisomers total:

;

;

;

).[1] It is often sourced as a single enantiomer for stereoselective drug synthesis.[1][3]
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Figure 1: Stereochemical hierarchy distinguishing the meso/racemic nature of the 2,6-isomer

from the chiral complexity of the 2,3-isomer.[2][3]

Part 2: Physicochemical Profile
The proximity of the methyl group to the nitrogen in 2,3-DMM creates a "steric wall" that

differentiates it from 2,6-DMM.[3]
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Property 2,6-Dimethylmorpholine 2,3-Dimethylmorpholine

CAS Number
141-91-3 (General), 6485-55-8

(Cis)

5443-22-1 (Racemic), 62302-

33-4 (2S,3R)

Boiling Point ~147 °C ~140–145 °C (Est.)[1][2][3]

Density 0.935 g/mL ~0.94 g/mL (Est.)[1][2][3]

pKa (Conj. Acid) 7.91 (Est.)[1][2][3] ~8.0–8.2 (Est.)[1][2][3][4]

N-Nucleophilicity High (Unencumbered N)
Low (Sterically hindered by

C3-Me)

LogP ~0.10 (Hydrophilic)
~0.25 (Slightly higher

lipophilicity)

Common Form Liquid (Cis/Trans mix)
Liquid or HCl Salt (Enantio-

pure)

The Basicity vs. Nucleophilicity Paradox
2,6-DMM: The methyl groups are remote.[1][3] The nitrogen lone pair is accessible.[1][3][5] It

reacts similarly to unsubstituted morpholine in

reactions or amide couplings.[1][3]

2,3-DMM: The C3-methyl group exerts a +I (inductive) effect, theoretically increasing

basicity.[1][2][3] However, it also exerts a -S (steric) effect.[1][2][3] While the pKa

(thermodynamic) remains similar to morpholine, the nucleophilicity (kinetic) is drastically

reduced.[1][2]

Implication: In drug synthesis, 2,3-DMM requires harsher conditions (higher T, stronger

coupling reagents) to form amides or sulfonamides compared to 2,6-DMM.[1][3]

Part 3: Synthetic Pathways[1][6]
The cost and availability of these isomers are driven by their synthetic complexity.[1][3]

2,6-DMM: The "Double-Propylene" Route
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The industrial synthesis utilizes Diisopropanolamine.[1][3] This is a cost-effective cyclization

driven by sulfuric acid dehydration.[1][3] The mechanism favors the cis-isomer because the

transition state minimizes steric clash between the methyl groups (diequatorial preference).[2]

[3]

2,3-DMM: The "Chiral Pool" Route
Synthesis of 2,3-DMM is non-trivial.[1][3] It typically involves the reduction of amino acid

derivatives (e.g., threonine or allo-threonine analogs) or the ring-opening of chiral epoxides

with amino alcohols followed by cyclization.[2][3] This makes 2,3-DMM significantly more

expensive and valuable for high-value API (Active Pharmaceutical Ingredient) synthesis.[1][2]

[3]

2,6-DMM Industrial Route

2,3-DMM Specialty Route

Diisopropanolamine H2SO4 / Heat
(Dehydration)

2,6-Dimethylmorpholine
(Major: Cis)

2-Amino-1-propanol +
 2-Bromopropionate Amide Formation Reduction (LiAlH4) 2,3-Dimethylmorpholine

(Chiral)

Click to download full resolution via product page

Figure 2: Contrast between the single-step industrial cyclization of 2,6-DMM and the multi-step

reduction pathway required for 2,3-DMM.

Part 4: Medicinal Chemistry Applications[1][5][6][7]
[8][9]
2,6-DMM: The Metabolic Shield
In drug design, 2,6-DMM is often used as a direct bioisostere for morpholine to block metabolic

oxidation.[1][3]
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Mechanism: The carbons

to the oxygen are common sites for P450-mediated oxidation (O-dealkylation).[1][2][3]
Methylation at C2/C6 sterically blocks this metabolic soft spot, extending the drug's half-life (

).[1][2][3]

Example:Fenpropimorph (fungicide) utilizes the 2,6-dimethylmorpholine moiety.[1][2][3][6][7]

2,3-DMM: The Conformational Lock
2,3-DMM is used when the spatial orientation of the N-substituent is critical.[3]

Mechanism: The C3-methyl group forces the N-substituent into a specific conformation

(pseudo-axial or pseudo-equatorial) to relieve

strain.[1][2][3] This "conformational locking" can dramatically increase potency by pre-
organizing the molecule for receptor binding.[1][3]

Selectivity: It is often used to differentiate between receptor subtypes where the binding

pocket has a narrow tolerance for bulk around the basic nitrogen.[1][3]

Part 5: Experimental Protocol - Analytical
Differentiation
Differentiation of these isomers is critical during raw material QC.

Proton NMR ( -NMR) Protocol[1][2][3]
Solvent:

or

.[1][3]

2,6-DMM Signature: Look for the methine protons (CH-O) at positions 2 and 6.[1][2][3] In the

cis isomer, these appear as a multiplet ~3.6 ppm.[1][3] The methyl doublets will be

equivalent and sharp (~1.1 ppm).[1][2][3]
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2,3-DMM Signature: Due to the lack of symmetry, the methyl groups appear as two distinct

doublets (often overlapping but resolvable).[1] The C3-H (adjacent to N) will appear upfield

(~2.8–3.0 ppm) compared to the C2-H (adjacent to O, ~3.5–3.8 ppm).[1][2][3]

Gas Chromatography (GC) Separation
If analyzing a mixture (e.g., reaction optimization):

Column: Rtx-5Amine or equivalent basic-deactivated column.[1][3]

Conditions: 60°C (hold 2 min)

10°C/min

220°C.

Elution Order: 2,6-DMM (lower boiling point/more compact) typically elutes before 2,3-DMM

derivatives, though this depends on the specific stationary phase interaction with the amine.

[1][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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